molecular formula C12H9ClF17NO2S B14377063 1-Octanesulfonamide, N-(2-chloroethyl)-N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- CAS No. 87988-71-4

1-Octanesulfonamide, N-(2-chloroethyl)-N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-

Cat. No.: B14377063
CAS No.: 87988-71-4
M. Wt: 589.70 g/mol
InChI Key: BOOHRPALASAVRK-UHFFFAOYSA-N
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Description

1-Octanesulfonamide, N-(2-chloroethyl)-N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- is a fluorinated organic compound. This compound is characterized by its long carbon chain and multiple fluorine atoms, which contribute to its unique chemical properties. Fluorinated compounds are often used in various industrial applications due to their stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Octanesulfonamide, N-(2-chloroethyl)-N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- typically involves multiple steps. One common method includes the reaction of octanesulfonyl chloride with N-ethyl-N-(2-chloroethyl)amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-Octanesulfonamide, N-(2-chloroethyl)-N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form amines or other derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

1-Octanesulfonamide, N-(2-chloroethyl)-N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of fluorinated materials, which are valued for their chemical resistance and stability.

Mechanism of Action

The mechanism of action of 1-Octanesulfonamide, N-(2-chloroethyl)-N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorinated chain can enhance its binding affinity to hydrophobic pockets in proteins, potentially inhibiting their activity. The chloroethyl group can also participate in alkylation reactions, leading to the modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1-Octanesulfonamide: Lacks the fluorinated chain and chloroethyl group, resulting in different chemical properties.

    N-(2-chloroethyl)-N-ethylsulfonamide: Similar structure but without the long fluorinated chain.

    Perfluorooctanesulfonamide: Contains a fully fluorinated chain but lacks the chloroethyl and ethyl groups.

Uniqueness

1-Octanesulfonamide, N-(2-chloroethyl)-N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- is unique due to its combination of a long fluorinated chain, chloroethyl group, and sulfonamide functionality. This combination imparts distinct chemical properties, such as high stability, hydrophobicity, and reactivity, making it valuable for various applications.

Properties

CAS No.

87988-71-4

Molecular Formula

C12H9ClF17NO2S

Molecular Weight

589.70 g/mol

IUPAC Name

N-(2-chloroethyl)-N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide

InChI

InChI=1S/C12H9ClF17NO2S/c1-2-31(4-3-13)34(32,33)12(29,30)10(24,25)8(20,21)6(16,17)5(14,15)7(18,19)9(22,23)11(26,27)28/h2-4H2,1H3

InChI Key

BOOHRPALASAVRK-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCl)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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